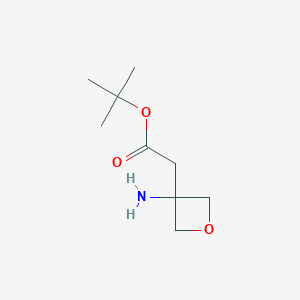

Tert-butyl 2-(3-aminooxetan-3-yl)acetate

Description

BenchChem offers high-quality Tert-butyl 2-(3-aminooxetan-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(3-aminooxetan-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(3-aminooxetan-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)4-9(10)5-12-6-9/h4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIGGJDMSWIEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1(COC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Stability and Storage of Tert-butyl 2-(3-aminooxetan-3-yl)acetate

Executive Summary

Tert-butyl 2-(3-aminooxetan-3-yl)acetate is a high-value, specialized building block used primarily in medicinal chemistry to introduce the oxetane ring—a bioisostere for gem-dimethyl or carbonyl groups—into drug candidates. Its structural integrity relies on the preservation of the strained oxetane ring (~106 kJ/mol strain energy) and the prevention of nucleophilic degradation initiated by the primary amine.

Core Storage Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Strictly exclude moisture and acidic vapors.

Structural Analysis & Intrinsic Reactivity

To understand the storage requirements, one must analyze the competing forces within the molecule:

-

The Oxetane Ring (3,3-Disubstitution):

-

Vulnerability: The 4-membered ether ring is thermodynamically unstable due to angular strain. It is kinetically stable under neutral/basic conditions but highly susceptible to acid-catalyzed ring opening .

-

Stabilization: This specific molecule is a 3,3-disubstituted oxetane.[1][2][3] The geminal substitution (amine and acetate) provides a "Thorpe-Ingold" steric protection, shielding the ring oxygen from electrophilic attack better than mono-substituted oxetanes.

-

-

The Primary Amine (

):-

Basicity: While typically basic, the electronegative oxygen of the oxetane ring (via the

-framework) exerts an inductive electron-withdrawing effect ( -

Reactivity: Despite reduced basicity, the amine remains nucleophilic. It can react with atmospheric

to form carbamates or participate in inter/intra-molecular attacks on the ester if not stored correctly.

-

-

The Tert-butyl Ester:

-

Role: Acts as a bulky protecting group. It suppresses the electrophilicity of the carbonyl carbon, reducing the risk of polymerization (polyamide formation) compared to methyl/ethyl esters.

-

Degradation Mechanisms

The two primary failure modes for this compound are Acid-Catalyzed Ring Opening and Amine Oxidation/Carbamylation .

Mechanism: Acid-Catalyzed Ring Opening

Exposure to even weak acids (or acidic silica gel during purification) protonates the oxetane oxygen. The ring strain drives immediate cleavage, often destroying the building block functionality.

Figure 1: The acid-catalyzed degradation pathway of the oxetane moiety.

Mechanism: Carbamate Formation

Upon exposure to air, the amine capturesStorage & Handling Protocols

Storage Specifications (The "Golden Standard")

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Kinetic suppression of ring-opening and hydrolysis. |

| Atmosphere | Argon or Nitrogen | Prevents oxidation and |

| Container | Amber Glass Vial | Protects from light; glass is impermeable to moisture compared to plastics. |

| Seal | Teflon-lined Cap + Parafilm | Teflon resists chemical leaching; Parafilm creates a secondary moisture barrier. |

| Desiccant | Required | Silica packets in the secondary container prevent hygroscopic hydrolysis. |

Handling Workflow

Do NOT open a cold vial directly in a warm, humid lab. Condensation will introduce water, leading to immediate hydrolysis.

-

Equilibration: Remove vial from freezer and place in a desiccator. Allow 30–45 minutes to reach room temperature.

-

Inert Sampling: If possible, sample inside a glovebox. If on a benchtop, flush the headspace with Nitrogen immediately after opening.

-

Solvent Choice:

-

Recommended: DCM, THF, DMF (Anhydrous, Neutral).

-

Avoid: Alcohols (protic), Water, Chloroform (often contains acidic stabilizers like HCl unless specifically stabilized with amylene).

-

Quality Control & Stability Testing

To validate the integrity of the compound before use, employ Proton NMR (

Key NMR Diagnostic Signals

The oxetane ring protons are the "canary in the coal mine."

-

Intact Molecule: Look for the distinct multiplets of the oxetane ring protons (typically

4.4 – 4.9 ppm). They should integrate 1:1 with expected stoichiometry. -

Degraded Molecule: Disappearance of the 4.4–4.9 ppm signals and appearance of broad signals upfield (3.5–4.0 ppm) indicates ring opening (formation of a primary alcohol/diol).

QC Workflow

Figure 2: Self-validating QC workflow. Note the neutralization of CDCl3 to prevent assay-induced degradation.

Emergency Remediation

If the compound has been exposed to moisture or shows minor degradation:

-

Do NOT Heat: Thermal drying will accelerate ring opening.

-

Lyophilization: Dissolve in anhydrous benzene or dioxane (if compatible) and freeze-dry to remove moisture.

-

Repurification: If >10% degraded, purify via flash chromatography using neutralized silica (pre-treated with 1% Triethylamine) to prevent acid-catalyzed decomposition on the column.

References

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

-

Jenkins, K., et al. (2018). Stability of 3,3-disubstituted oxetanes in medicinal chemistry. MedChemComm. Link

Sources

Oxetane as an Amide Bond Isostere: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Challenge of the Amide Bond and the Rise of Isosteres

The amide bond is a cornerstone of peptide and protein structure, and by extension, a frequent motif in a vast array of pharmaceuticals. However, its susceptibility to enzymatic cleavage presents a significant hurdle in drug design, often leading to poor metabolic stability and limited oral bioavailability. To overcome this, medicinal chemists have long sought "isosteres" – chemical groups that mimic the steric and electronic properties of the amide bond while offering improved pharmacokinetic profiles. Among the emerging class of amide isosteres, the oxetane ring has garnered considerable attention for its unique combination of properties.[1][2][3][4] This guide provides an in-depth technical overview of oxetane as an amide bond isostere, exploring its synthesis, impact on physicochemical properties, and strategic application in drug discovery.

The Rationale for Oxetane: A Superior Mimic

The utility of the oxetane ring as a bioisostere stems from its ability to address several key liabilities of the traditional amide bond.[2][3][5][6]

-

Enhanced Metabolic Stability: The core advantage of replacing an amide bond with an oxetane-containing linkage is the significant increase in resistance to enzymatic degradation by proteases.[1][7] This translates to a longer in vivo half-life and potentially improved therapeutic efficacy.

-

Improved Physicochemical Properties: The incorporation of an oxetane moiety can profoundly and favorably alter a molecule's properties.[1][2][4][8][9][10]

-

Solubility: Oxetanes are polar, three-dimensional motifs that can disrupt crystal packing and improve aqueous solubility, a critical factor for oral drug absorption.[1][2][5][8][11] Reports have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[2]

-

Lipophilicity: Oxetane-containing molecules generally exhibit lower lipophilicity (LogD) compared to their non-oxetane counterparts, which can be advantageous for reducing off-target toxicity.[1][2][8]

-

Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly decrease the basicity of adjacent amines.[1][2][5][8] Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units, a useful strategy for mitigating issues like hERG channel inhibition.[2]

-

-

Three-Dimensionality and Novel Chemical Space: The puckered, sp3-rich nature of the oxetane ring introduces a greater degree of three-dimensionality compared to the planar amide bond.[1][5][8][10] This can lead to improved target binding through better shape complementarity and provides access to novel chemical space.

Structural Comparison: Amide Bond vs. Oxetane Isostere

The structural analogy between an amide bond and a 3-amino-oxetane linkage is a key aspect of its function as an isostere.

Caption: Structural comparison of a standard amide bond and a 3-amino-oxetane isostere.

Synthesis of Oxetane-Containing Building Blocks and Peptidomimetics

The successful incorporation of oxetanes into drug candidates relies on robust and versatile synthetic methodologies. Several strategies have been developed for the synthesis of oxetane-containing building blocks and their subsequent integration into larger molecules.[12][13][14]

Key Synthetic Strategies:

-

Williamson Etherification: This classical method, involving intramolecular cyclization of a 1,3-halohydrin, remains a widely used approach for forming the oxetane ring.[12][13]

-

Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is another powerful tool for constructing the oxetane core.[13][15][16]

-

From 3-Oxetanone: Commercially available 3-oxetanone serves as a versatile starting material for a variety of 3-substituted oxetanes through reactions like reductive amination and Grignard additions.[17]

-

Defluorosulfonylative Coupling: A newer method involves the reaction of oxetane sulfonyl fluorides with amines, which proceeds through an oxetane carbocation intermediate.[18][19][20] This approach is notable for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Synthesis of an Oxetane-Containing Dipeptide Mimic

This protocol outlines a general procedure for synthesizing a dipeptide mimic where the amide bond is replaced by a 3-amino-oxetane linkage.[21][22]

-

Synthesis of 3-(Nitromethylene)oxetane: Start with the appropriate oxetane precursor and introduce the nitromethylene group via established literature procedures.

-

Conjugate Addition: React the 3-(nitromethylene)oxetane with the desired α-amino ester in a suitable solvent (e.g., methanol). The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS.

-

Nitro Group Reduction: The resulting nitro compound is then reduced to the corresponding amine. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals like zinc or iron in acidic media.

-

Peptide Coupling: The newly formed amino-oxetane-containing fragment is then coupled with an N-protected amino acid using standard peptide coupling reagents (e.g., HATU, HOBt, DIC).

-

Deprotection and Further Elongation (if necessary): The protecting groups can be removed under appropriate conditions, and the peptide chain can be further elongated using standard solid-phase or solution-phase peptide synthesis techniques.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 13. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. thieme.de [thieme.de]

- 20. Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and structure of oxetane containing tripeptide motifs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Utilizing Tert-butyl 2-(3-aminooxetan-3-yl)acetate in Solid-Phase Peptide Synthesis

Introduction: The Oxetane Moiety as a Transformative Element in Peptide Chemistry

The landscape of peptide-based therapeutics is continually evolving, driven by the need for molecules with enhanced metabolic stability, improved pharmacokinetic profiles, and refined conformational properties.[1][2] A significant strategy in achieving these goals is the incorporation of non-natural amino acids that act as peptidomimetics.[1][3] Among these, oxetane-containing amino acids have emerged as a powerful tool for medicinal chemists. The replacement of a backbone amide carbonyl with a 3-aminooxetane unit introduces a non-hydrolyzable isostere that can profoundly influence peptide structure and function.[3][4][5] This modification not only enhances stability against proteolytic degradation but also introduces a unique conformational bias, which can be leveraged to pre-organize peptides for specific biological targets or to improve macrocyclization efficiency.[6][7][8][9]

Tert-butyl 2-(3-aminooxetan-3-yl)acetate is a key building block for introducing this valuable oxetane scaffold into peptide sequences using solid-phase peptide synthesis (SPPS). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, covering its unique attributes, detailed protocols for its incorporation, and critical considerations for successful synthesis.

The Strategic Advantage of Incorporating Tert-butyl 2-(3-aminooxetan-3-yl)acetate

The incorporation of the oxetane moiety via Tert-butyl 2-(3-aminooxetan-3-yl)acetate offers several distinct advantages in peptide design:

-

Enhanced Proteolytic Stability: The replacement of a scissile amide bond with a stable oxetane-amine linkage renders the peptide resistant to enzymatic degradation at the site of modification.[3]

-

Conformational Constraint and Turn Induction: The four-membered oxetane ring introduces a significant conformational constraint, often inducing a turn-like structure in the peptide backbone.[6][8][9] This pre-organization can be highly beneficial for improving binding affinity to biological targets and for facilitating challenging macrocyclizations.[6][7][8]

-

Modulation of Physicochemical Properties: Oxetanes can serve as bioisosteres for carbonyl groups, influencing polarity, solubility, and metabolic stability.[2][5] The introduction of an oxetane can lead to a reduction in lipophilicity (LogD) and improved metabolic clearance profiles.[2][5]

-

Compatibility with Standard SPPS: As will be detailed, this building block is designed for seamless integration into standard Fmoc-based SPPS workflows.[1]

Chemical Structure and Properties

Tert-butyl 2-(3-aminooxetan-3-yl)acetate is a bifunctional molecule featuring a Boc-protected amine and a tert-butyl ester. This orthogonal protection strategy is crucial for its application in SPPS.

Caption: Chemical structure of Tert-butyl 2-(3-aminooxetan-3-yl)acetate.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (DMF, NMP, DCM) |

| Amino Protection | tert-Butoxycarbonyl (Boc) |

| Carboxyl Protection | tert-Butyl (t-Bu) ester |

Protocols for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Tert-butyl 2-(3-aminooxetan-3-yl)acetate into a growing peptide chain on a solid support follows the general principles of SPPS. However, due to the steric hindrance of the 3,3-disubstituted oxetane ring, careful optimization of the coupling conditions is paramount for achieving high yields and purity.

General SPPS Workflow

The overall process involves the iterative deprotection of the N-terminal protecting group and coupling of the next amino acid in the sequence.

Caption: General workflow for incorporating the oxetane building block in SPPS.

Detailed Protocol for Coupling

This protocol assumes a standard Fmoc/tBu SPPS strategy.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Tert-butyl 2-(3-aminooxetan-3-yl)acetate

-

Coupling reagent (e.g., HATU, HBTU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

-

N-terminal Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and by-products.

-

Activation and Coupling:

-

In a separate vessel, dissolve Tert-butyl 2-(3-aminooxetan-3-yl)acetate (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance, a longer coupling time or double coupling may be necessary.[10]

-

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling. A negative test indicates the absence of free primary amines.

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Table 2: Recommended Coupling Reagents and Conditions

| Coupling Reagent | Equivalents | Base | Equivalents | Solvent | Reaction Time | Notes |

| HATU | 3.9 | DIPEA | 8 | DMF | 45-60 min | Highly effective for sterically hindered couplings.[10][11] |

| HBTU | 3.9 | DIPEA | 8 | DMF | 1-2 hours | A common and effective choice.[10] |

| HCTU | 3.9 | DIPEA | 8 | DMF | 45-60 min | More reactive than HBTU.[10] |

| PyBOP | 3.9 | DIPEA | 8 | DMF | 1-2 hours | Phosphonium-based reagent, good for difficult couplings.[10] |

| DIC/Oxyma | 4 / 4 | N/A | N/A | DMF | 2-4 hours | Carbodiimide-based, may require longer reaction times. |

Deprotection of the Boc and Tert-butyl Ester Groups

The Boc group on the oxetane nitrogen and the tert-butyl ester are both acid-labile and are typically removed during the final cleavage of the peptide from the resin.

Mechanism of Boc Deprotection:

The deprotection proceeds via protonation of the carbamate followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide.[12]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Final Cleavage and Deprotection Cocktail:

A standard cleavage cocktail for Fmoc/tBu SPPS is used to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Boc and tert-butyl ester from the oxetane moiety.

Typical Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Critical Considerations and Troubleshooting

-

Stability of the Oxetane Ring: The 3,3-disubstituted oxetane ring is generally stable under the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[13][14] However, prolonged exposure to strong acids or high temperatures should be avoided to minimize the risk of ring-opening.[2][5][14]

-

Incomplete Coupling: Due to the steric bulk of the building block, incomplete coupling can be a challenge. If a positive Kaiser test is observed after the initial coupling, a second coupling (double coupling) is recommended.[10] Using a more potent coupling reagent like HATU or HCTU can also improve efficiency.[10][11]

-

Aggregation: For long or hydrophobic peptide sequences, aggregation can hinder coupling efficiency. Using a solvent with superior solvating properties like N-methylpyrrolidone (NMP) or a mixture of solvents can be beneficial.[10]

-

Side Reactions during Deprotection: The tert-butyl cation generated during Boc deprotection can lead to t-butylation of nucleophilic residues like tryptophan and methionine.[15][16] The inclusion of scavengers like triisopropylsilane (TIS), water, and thioanisole in the cleavage cocktail is crucial to quench these reactive species.

Conclusion

Tert-butyl 2-(3-aminooxetan-3-yl)acetate is a versatile and valuable building block for the synthesis of novel peptidomimetics with improved drug-like properties. Its successful incorporation into peptide sequences via SPPS is readily achievable with careful optimization of coupling conditions. By leveraging the unique conformational and stability-enhancing properties of the oxetane moiety, researchers can expand the chemical space of peptide-based therapeutics and accelerate the development of next-generation drug candidates. The protocols and considerations outlined in this document provide a solid foundation for the effective application of this innovative chemical tool.

References

- Macrocyclisation of small peptides enabled by oxetane incorporation - PMC. (n.d.).

- Macrocyclisation of small peptides enabled by oxetane incorporation - RSC Publishing. (n.d.).

- Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC - NIH. (2014, July 28).

- Development of Oxetane Modified Building Blocks for Peptide Synthesis - LJMU Research Online. (n.d.).

- Macrocyclisation of small peptides enabled by oxetane incorporation - RSC Publishing. (2019, January 3).

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).

- Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025, August 28).

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).

- Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (2023, June 10).

- Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (n.d.).

- Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).

- Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Assessing the stability of the oxetane ring under various chemical conditions - Benchchem. (n.d.).

- Oxetanes in Drug Discovery Campaigns - PMC - NIH. (n.d.).

- Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (2025, December 1).

- Synthesis and structure of oxetane containing tripeptide motifs - ResearchGate. (2025, August 5).

- Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7).

- Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. (2014, May 22).

- Beadle, J. D., Knuhtsen, A., Hoose, A., Raubo, P., Jamieson, A. G. and Shipman, M. (2017) Solid-phase synthesis of oxetane modif - CORE. (n.d.).

- BOC deprotection - Hebei Boze Chemical Co.,Ltd.. (2023, July 4).

- Navigating Boc Deprotection: A Guide to Preventing Side Products - Benchchem. (n.d.).

- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).

- Overview of Solid Phase Peptide Synthesis | AAPPTec. (n.d.).

Sources

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sussex.figshare.com [sussex.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Macrocyclisation of small peptides enabled by oxetane incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrocyclisation of small peptides enabled by oxetane incorporation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. peptide.com [peptide.com]

Application Note: High-Fidelity Fmoc Protection of tert-Butyl 2-(3-aminooxetan-3-yl)acetate

This Application Note is designed for medicinal chemists and process development scientists working with sensitive oxetane-based building blocks. It addresses the specific challenge of installing Fmoc protection on a sterically hindered, acid-sensitive scaffold without compromising the tert-butyl ester or the strained oxetane ring.

Part 1: Executive Summary & Strategic Rationale

The target molecule, tert-butyl 2-(3-aminooxetan-3-yl)acetate , represents a high-value "gem-dimethyl" bioisostere. The oxetane ring improves metabolic stability and solubility compared to carbocyclic analogs, but its ~107 kJ/mol ring strain introduces significant synthetic risk.

The Challenge: Standard Fmoc protection protocols (e.g., Fmoc-Cl/Na2CO3) are unsuitable for this substrate due to three converging factors:

-

Acid Sensitivity: The oxetane ring is prone to ring-opening polymerization or hydrolysis in the presence of strong Bronsted acids (pH < 2.0) or Lewis acids.[1]

-

Steric Hindrance: The amine is attached to a quaternary carbon (C3 of the oxetane), reducing nucleophilicity and slowing reaction kinetics.

-

Orthogonality: The tert-butyl ester must be preserved, precluding the use of strong acids during workup.

The Solution: This protocol utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in a buffered organic/aqueous system. Unlike Fmoc-Cl, which releases HCl, Fmoc-OSu releases N-hydroxysuccinimide (weakly acidic, pKa ~6), eliminating the risk of acid-catalyzed ring opening. We employ a pH-controlled workup and base-deactivated silica chromatography to ensure high recovery.

Strategic Reaction Pathway

Figure 1: Reaction strategy highlighting the avoidance of acid-generating reagents.

Part 2: Detailed Experimental Protocol

Materials & Equipment[2][3][4]

-

Substrate: tert-butyl 2-(3-aminooxetan-3-yl)acetate (1.0 equiv).

-

Reagent: Fmoc-OSu (1.1 – 1.2 equiv).

-

Base: Sodium Bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIEA).

-

Solvent: THF (HPLC grade) and Deionized Water.

-

Workup: 0.5 M Phosphate Buffer (pH 5.0) or 5% Citric Acid (caution required).

-

Purification: Silica Gel 60, Triethylamine (Et₃N).

Step-by-Step Procedure

1. Reaction Setup

The reaction is biphasic. Efficient stirring is critical to overcome the solubility barrier and steric hindrance.

-

Dissolution: In a round-bottom flask, dissolve tert-butyl 2-(3-aminooxetan-3-yl)acetate (1.0 mmol) in THF (5 mL).

-

Base Addition: Add a solution of NaHCO₃ (2.0 mmol, 2.0 equiv) in Water (5 mL). The mixture will be biphasic.

-

Expert Note: If the substrate is a salt (e.g., HCl salt), increase base to 3.0 equiv to ensure the free amine is generated.

-

-

Reagent Addition: Cool the mixture to 0°C. Add Fmoc-OSu (1.2 mmol, 1.2 equiv) portion-wise or as a solution in minimal THF.

-

Why 1.2 equiv? The steric bulk at the quaternary center slows the reaction; slight excess drives it to completion.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir vigorously for 16–24 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane 1:1). The free amine (ninhydrin positive, usually polar) should disappear. The Fmoc product will be UV active and less polar.

-

2. Workup (Critical Safety Step)

DANGER: Do not use 1M HCl or strong acids. The oxetane ring is acid-sensitive.[2]

-

Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 20 mL).

-

Phase Separation: Transfer to a separatory funnel. Separate the layers.

-

Acid Wash (Controlled): Wash the organic layer once with 0.5 M NaH₂PO₄ (pH ~4.5) or very dilute (5%) Citric Acid.

-

Target pH: The aqueous waste should be pH 4–5. Do not go below pH 3.

-

-

Neutralization: Immediately wash the organic layer with Brine (saturated NaCl) to remove residual acidity.

-

Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use Magnesium Sulfate (MgSO₄) if it is Lewis-acidic grade, though usually Na₂SO₄ is safer for sensitive rings.

-

Concentration: Filter and concentrate under reduced pressure (bath temp < 40°C).

3. Purification (Silica Deactivation)

Oxetanes can degrade on acidic silica gel. You must buffer the stationary phase.

-

Slurry Preparation: Prepare a slurry of Silica Gel in Hexanes containing 1% Triethylamine (Et₃N) .

-

Packing: Pour the column and flush with 2 column volumes of the Hexane/Et₃N mixture.

-

Elution: Elute with a gradient of Hexanes -> EtOAc (e.g., 0% to 50% EtOAc).

-

Note: The Fmoc product is lipophilic. Expect elution around 20-30% EtOAc depending on the exact conditions.

-

-

Isolation: Pool pure fractions and evaporate. Store the resulting white foam/solid at -20°C.

Part 3: Quality Control & Troubleshooting

Data Validation Table

| Parameter | Expected Result | Failure Mode Indicator |

| Appearance | White foam or amorphous solid | Yellow oil (residual solvent or decomposition) |

| Two doublets (d) or multiplets at 4.4 – 4.9 ppm (4H total) | Disappearance of signals in 4.5-5.0 region indicates ring opening. | |

| Doublet (~4.4 ppm, 2H), Triplet (~4.2 ppm, 1H), Aromatics (7.3-7.8 ppm) | Complex multiplets suggest Fmoc cleavage or polymerization. | |

| Mass Spec (ESI) | [M+Na]+ or [M+H]+ | [M+18]+ (Hydrolysis) or [M+36]+ (Chloride opening). |

Diagnostic NMR Signals

The integrity of the oxetane ring is best confirmed by

-

Oxetane Protons: Look for the characteristic "roofing" doublets of the oxetane methylene groups (

) typically found between 4.3 ppm and 4.9 ppm . -

Fmoc Methine: The Fmoc

triplet usually appears around 4.2 ppm , often overlapping with one arm of the oxetane signals.

Troubleshooting Guide

Issue: Low Yield / Incomplete Reaction

-

Cause: Steric hindrance at the quaternary C3 position.

-

Fix: Switch solvent to Dioxane/Water (1:1) and heat gently to 35°C . Do not exceed 40°C. Add 0.1 equiv of HOAt (1-Hydroxy-7-azabenzotriazole) as a catalyst if available.

Issue: Product Decomposition on Column

-

Cause: Silica acidity opened the ring.

-

Fix: Ensure the silica was pre-washed with 1% Triethylamine. Alternatively, use Neutral Alumina as the stationary phase.[3]

Part 4: Process Logic Visualization

Workup & Stability Decision Tree

Figure 2: Decision tree for workup conditions emphasizing pH control.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][4] Angewandte Chemie International Edition, 49(21), 3524–3529. Link

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15032–15088. Link

-

BenchChem Technical Support. (2025). Stability of the Oxetane Ring Under Various Chemical Conditions. BenchChem Application Notes. Link

-

Teledyne ISCO. (2025). Method Development Strategies for Amine Bonded Phase Columns (Silica Neutralization). Teledyne ISCO Technical Notes. Link

Sources

Application Notes and Protocols for Peptide Coupling of Oxetane-Modified Amino Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetane-modified amino acids are gaining significant traction in peptide chemistry and drug discovery. These unique building blocks, where a four-membered oxetane ring replaces a carbonyl group or is incorporated as a side-chain modification, offer a powerful tool to enhance the pharmacological properties of peptides.[1][2][3][4] The incorporation of an oxetane motif can lead to improvements in aqueous solubility, metabolic stability, and target affinity.[1][2] However, the successful incorporation of these sterically demanding and potentially reactive amino acids into peptide sequences requires careful consideration of coupling protocols. This guide provides an in-depth analysis of the challenges and solutions for the efficient coupling of oxetane-modified amino acids, offering detailed protocols and the scientific rationale behind them.

Part 1: The Unique Character of Oxetane-Modified Amino Acids

The defining feature of these non-canonical amino acids is the presence of a strained four-membered oxetane ring. This structural element imparts distinct properties that can influence peptide structure and behavior. For instance, replacing a backbone amide carbonyl with a 3-amino oxetane can induce a kink in the peptide backbone, disrupting secondary structures like α-helices.[5] This can be a desirable feature for designing peptides with specific conformations.[6]

While beneficial for modulating peptide properties, the oxetane ring can also present synthetic challenges. The ring is susceptible to opening under strongly acidic conditions, a factor that must be considered during peptide synthesis and deprotection steps.[3][7] Furthermore, the steric bulk of the oxetane group can hinder the approach of reagents during peptide coupling, potentially leading to slower reaction rates and incomplete couplings.

Caption: General structure of an amino acid with an oxetane-containing side chain (R-group).

Part 2: Recommended Peptide Coupling Protocols

The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids like their oxetane-modified counterparts. Reagents that form highly reactive intermediates are often necessary to overcome the steric hindrance and achieve high coupling efficiencies.

Protocol 2.1: Phosphonium and Uronium/Guanidinium Salt-Based Coupling

Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[8][9] HATU, a third-generation coupling reagent, is often the preferred choice due to its ability to form a highly reactive OAt-active ester, which can significantly accelerate coupling reactions and suppress racemization.[8][9]

Detailed Protocol using HATU:

This protocol is suitable for solid-phase peptide synthesis (SPPS) using an Fmoc protection strategy.[10][11][12]

-

Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).

-

Activation of the Oxetane-Modified Amino Acid: In a separate vessel, dissolve the Fmoc-protected oxetane-modified amino acid (2-3 equivalents relative to the resin loading), HATU (1.9-2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (4-6 equivalents) in DMF.[13][14] Allow the activation to proceed for 2-5 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid, preparing it for the next coupling cycle.

Caption: Workflow for HATU-mediated coupling of oxetane-modified amino acids in SPPS.

Protocol 2.2: Carbodiimide-Mediated Coupling with Additives

Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), when used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), can also be effective. These additives act as activating agents and help to minimize the risk of racemization.

Detailed Protocol using DIC/OxymaPure:

-

Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.

-

Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected oxetane-modified amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Coupling Reaction: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture for 2-4 hours at room temperature.

-

Washing and Subsequent Steps: Follow the same washing, optional capping, and Fmoc deprotection steps as outlined in the HATU protocol.

| Coupling Reagent | Strengths | Weaknesses |

| HATU | High reactivity, fast reaction rates, low racemization.[8][9] | Higher cost, potential for side reactions if not used correctly. |

| HBTU/PyBOP | Good reactivity, widely used. | Can be less effective than HATU for highly hindered couplings. |

| DIC/OxymaPure | Cost-effective, good for less hindered couplings. | Slower reaction rates compared to uronium/phosphonium reagents. |

Part 3: Troubleshooting and Optimization

Low Coupling Efficiency:

-

Cause: Steric hindrance from the oxetane moiety.

-

Solution:

Side Reactions:

-

Cause: Ring-opening of the oxetane under acidic conditions.[3][7]

-

Solution:

-

Avoid prolonged exposure to strong acids.

-

During cleavage from the resin, use a scavenger cocktail (e.g., with triisopropylsilane) to quench any reactive species that could promote ring opening.

-

Consider using an orthogonal protection strategy where the oxetane-containing building block is added late in the synthesis to minimize exposure to repeated deprotection cycles.[12][15][16]

-

Epimerization:

-

Cause: Abstraction of the alpha-proton of the activated amino acid.

-

Solution:

-

Use coupling reagents known to suppress racemization, such as HATU.[8]

-

Minimize the pre-activation time of the amino acid before adding it to the resin.

-

Perform the coupling reaction at a lower temperature (e.g., 0°C).

-

Caption: Troubleshooting guide for common issues in coupling oxetane-modified amino acids.

Part 4: Characterization of Oxetane-Containing Peptides

After synthesis and purification (typically by reverse-phase HPLC), the successful incorporation of the oxetane-modified amino acid should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To verify the correct molecular weight of the final peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of the oxetane ring and the overall structure of the peptide.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 16. thaiscience.info [thaiscience.info]

- 17. scispace.com [scispace.com]

- 18. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 19. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 20. peptide.com [peptide.com]

- 21. HATU - Wikipedia [en.wikipedia.org]

- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 23. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era [mdpi.com]

- 25. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Incorporation of Tert-butyl 2-(3-aminooxetan-3-yl)acetate into Peptide Backbones

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide backbones is a powerful strategy for modulating the pharmacological and structural properties of therapeutic peptides. Oxetane-containing amino acids, in particular, have garnered significant interest due to their ability to impart unique conformational constraints and improve metabolic stability. This document provides a detailed guide for the incorporation of Tert-butyl 2-(3-aminooxetan-3-yl)acetate, a novel building block, into peptide sequences using solid-phase peptide synthesis (SPPS). We will cover the synthesis of the Fmoc-protected amino acid, optimized coupling protocols for its incorporation, and methods for characterization of the final peptide.

Introduction: The Role of Oxetane-Containing Amino Acids in Peptide Drug Design

Peptide-based therapeutics often suffer from poor metabolic stability and limited conformational rigidity, hindering their clinical translation. The introduction of unnatural amino acids containing strained ring systems, such as oxetanes, can address these limitations. The four-membered oxetane ring introduces a sharp turn in the peptide backbone, acting as a proline mimic but with altered geometric and electronic properties. This can lead to enhanced receptor binding affinity and improved resistance to enzymatic degradation. Tert-butyl 2-(3-aminooxetan-3-yl)acetate provides a unique scaffold for introducing this motif, with the tert-butyl ester offering a handle for further modification or for influencing solubility.

Synthesis of Fmoc-Protected Tert-butyl 2-(3-aminooxetan-3-yl)acetate

The successful incorporation of any non-canonical amino acid via SPPS first requires the synthesis of its N-terminally protected derivative, typically with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The following is a representative synthetic route for Fmoc-protected tert-butyl 2-(3-aminooxetan-3-yl)acetate.

Experimental Protocol: Synthesis of Fmoc-NH-Ox(tBu)-OH

-

Step 1: Synthesis of 3-amino-3-oxetane carboxylic acid. This starting material can be synthesized from 3-(hydroxymethyl)-3-oxetanemethanol through a multi-step process involving protection, oxidation, and amination. For detailed procedures, refer to foundational literature on oxetane synthesis.

-

Step 2: Esterification. The carboxylic acid is then esterified to the tert-butyl ester using standard conditions, for example, by reacting with tert-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid catalyst.

-

Step 3: Fmoc Protection. The resulting amino ester, tert-butyl 2-(3-aminooxetan-3-yl)acetate, is then protected with Fmoc-O-Su (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base such as sodium bicarbonate in a biphasic solvent system (e.g., 1,4-dioxane and water).

-

Step 4: Purification. The final product, Fmoc-NH-Ox(tBu)-OH, is purified by column chromatography on silica gel.

Table 1: Representative Reagents and Solvents for Fmoc-NH-Ox(tBu)-OH Synthesis

| Step | Key Reagents | Solvents | Typical Reaction Time |

| Esterification | tert-butyl 2,2,2-trichloroacetimidate, BF3·OEt2 | Dichloromethane (DCM) | 4-6 hours |

| Fmoc Protection | Fmoc-O-Su, NaHCO3 | 1,4-Dioxane, Water | 12-16 hours |

| Purification | Silica Gel | Hexanes, Ethyl Acetate | N/A |

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-NH-Ox(tBu)-OH

The incorporation of Fmoc-NH-Ox(tBu)-OH into a growing peptide chain on a solid support requires optimization of the coupling conditions to overcome potential steric hindrance from the bulky oxetane and tert-butyl groups.

Workflow for SPPS Incorporation

Caption: SPPS cycle for incorporating Fmoc-NH-Ox(tBu)-OH.

Detailed Protocol:

-

Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and other reagents.

-

Coupling of Fmoc-NH-Ox(tBu)-OH:

-

Prepare a solution of Fmoc-NH-Ox(tBu)-OH (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 2-4 hours. The extended coupling time is recommended to overcome the steric bulk of the amino acid.

-

-

Washing: Wash the resin as described in step 3.

-

Capping (Optional but Recommended): To block any unreacted N-termini, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Continuation of Synthesis: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Table 2: Optimized Coupling Conditions for Fmoc-NH-Ox(tBu)-OH

| Parameter | Recommended Condition | Rationale |

| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Known for its high efficiency and low racemization, particularly with sterically hindered amino acids. |

| Base | DIPEA (N,N-Diisopropylethylamine) | A non-nucleophilic base that minimizes side reactions. |

| Equivalents (AA:HATU:DIPEA) | 3 : 2.9 : 6 | A slight excess of the amino acid and a larger excess of base ensure the reaction goes to completion. |

| Reaction Time | 2-4 hours | Longer reaction times may be necessary to achieve high coupling efficiency due to steric hindrance. |

| Solvent | DMF (N,N-Dimethylformamide) | Standard solvent for SPPS, effectively solvates the resin and reagents. |

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the tert-butyl ester of the incorporated oxetane amino acid, must be removed.

Protocol for Cleavage and Deprotection:

-

Resin Washing and Drying: Wash the resin thoroughly with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups on the other amino acids in the sequence. A standard Reagent K cocktail (trifluoroacetic acid/thioanisole/water/phenol/ethanedithiol, 82.5:5:5:5:2.5 v/v) is often effective. The trifluoroacetic acid (TFA) will also cleave the tert-butyl ester.

-

Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of the Final Peptide

The purified peptide should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the molecular weight of the peptide. The observed mass should correspond to the calculated mass of the peptide containing the 2-(3-aminooxetan-3-yl)acetic acid residue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, 1D and 2D NMR spectroscopy can be employed. The unique chemical shifts of the oxetane ring protons can be diagnostic for the successful incorporation of the amino acid.

Conclusion and Future Perspectives

The incorporation of tert-butyl 2-(3-aminooxetan-3-yl)acetate into peptide backbones offers a promising avenue for the development of novel peptide therapeutics with enhanced structural and pharmacological properties. The protocols outlined in this application note provide a robust framework for the synthesis and incorporation of this and similar oxetane-containing amino acids. Future work may focus on exploring the impact of this modification on peptide secondary structure, receptor binding, and in vivo stability.

References

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising building blocks for drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

Tert-butyl 2-(3-aminooxetan-3-yl)acetate as a building block for peptidomimetics

Application Note: Tert-butyl 2-(3-aminooxetan-3-yl)acetate in Peptidomimetic Design

Executive Summary: The "Oxetane Advantage" in Peptide Engineering

Tert-butyl 2-(3-aminooxetan-3-yl)acetate is a specialized

Structurally, this molecule features a gem-disubstituted oxetane ring at the

Key Technical Benefits:

-

Metabolic Shielding: The quaternary center at position 3 blocks oxidative metabolism (CYP450) at the peptide backbone.

-

Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen lowers the pKa of the adjacent amine (approx. pKa 7.9–8.2 vs. 10.6 for alkyl amines). This reduces lysosomal trapping and improves passive membrane permeability.

-

Conformational Locking: The 4-membered ring imposes rigid constraints on the

and

Physicochemical Profile & Building Block Specifications

| Property | Value / Characteristic | Impact on Drug Design |

| Formula | C | Low MW fragment efficiency. |

| Mol. Weight | 187.24 g/mol | Minimal mass penalty in synthesis. |

| LogP (Calc) | ~0.5 to 0.8 | Significantly lower than gem-dimethyl equivalents (LogP ~2.0). |

| Amine pKa | ~7.9 (Est.) | Reduced basicity improves bioavailability (Rule of 5 compliant). |

| Stability | Acid-stable (3,3-disubstituted) | Compatible with standard Fmoc/tBu SPPS protocols. |

| Sterics | High (Quaternary Center) | Requires optimized coupling protocols (see Section 4). |

Application Workflow: Integration into Peptidomimetics

The following diagram illustrates the logical workflow for incorporating this building block into a peptide sequence, highlighting the critical decision points for coupling and deprotection.

Figure 1: Integration workflow for Tert-butyl 2-(3-aminooxetan-3-yl)acetate in peptide synthesis.

Detailed Experimental Protocols

Protocol A: Coupling to the Oxetane Amine (N-Terminal Elongation)

Challenge: The amino group is attached to a quaternary carbon (C3 of the oxetane). It is sterically hindered and less nucleophilic than a standard primary amine due to the inductive effect of the oxetane oxygen. Standard conditions (EDC/NHS) will likely fail or proceed slowly.

Reagents:

-

Carboxylic Acid Partner (1.0 eq)

-

Tert-butyl 2-(3-aminooxetan-3-yl)acetate (1.1 eq)

-

Coupling Agent: HATU (1.1 eq) or COMU (1.1 eq) — Essential for hindered amines.

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq if using salt; 1.5 eq if free base).

-

Solvent: Anhydrous DMF or NMP.

Procedure:

-

Dissolve the carboxylic acid partner and HATU in anhydrous DMF (0.1 M concentration).

-

Stir for 2 minutes to activate the acid (formation of the OAt ester).

-

Add the DIPEA.

-

Immediately add the Tert-butyl 2-(3-aminooxetan-3-yl)acetate .

-

Critical Step: Stir at room temperature for 4–16 hours . Do not shorten this time. The steric bulk requires time for the nucleophilic attack to occur.

-

Monitoring: Monitor via LC-MS. Look for the M+H peak.

-

Note: Ninhydrin stain may be faint due to the hindered nature of the amine; use Chloranil test or LC-MS for confirmation.

-

Protocol B: Deprotection of the Tert-butyl Ester (C-Terminal Activation)

Challenge: Preserving the oxetane ring during acidolysis. Insight: 3,3-disubstituted oxetanes are remarkably stable to TFA compared to mono-substituted oxetanes. The "gem-disubstitution effect" prevents ring opening.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylsilane (TES) or Water (Scavengers)

Procedure:

-

Dissolve the coupled intermediate (containing the tert-butyl ester) in DCM (0.1 M).

-

Cool the solution to 0°C (Ice bath).

-

Add TFA dropwise to reach a final concentration of 20% to 50% TFA in DCM (v/v) .

-

Optional: Add 2.5% TES as a cation scavenger if the molecule contains Trp/Tyr/Met residues.

-

-

Stir at 0°C for 10 minutes, then warm to room temperature.

-

Monitor via TLC or LC-MS. Deprotection of the t-butyl group is usually fast (1–2 hours).

-

Work-up: Evaporate volatiles under reduced pressure (keep bath < 40°C). Co-evaporate with toluene (3x) to remove residual TFA.

-

Validation:

H NMR should show the disappearance of the singlet at ~1.45 ppm (9H, t-Bu) while the oxetane methylene protons (AB system around 4.4–4.8 ppm) remain intact.

Scientific Rationale: Metabolic Stability Mechanism

The following diagram explains why this building block is used to replace standard alkyl chains in drug candidates.

Figure 2: Mechanism of action for oxetane-mediated metabolic stability enhancement.

Troubleshooting & Best Practices

-

Storage: Store the building block at -20°C. If it is the free amine, it may absorb CO

from the air to form carbamates; store under Argon. -

Solubility: If the peptide becomes insoluble during synthesis (common with rigid

-peptides), switch solvent to NMP or add chaotropic salts (LiCl). -

Ring Opening: Avoid using strong Lewis acids (e.g., BF

OEt

References

-

Wuitschik, G., et al. (2010).[1][2][3][4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][3][5][6] Angewandte Chemie International Edition, 49(48), 9052–9067.[3][4]

-

Wuitschik, G., Carreira, E. M., et al. (2010).[1][2][3][4] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][2][3] Journal of Medicinal Chemistry, 53(8), 3227–3246.[1][4]

-

Burkhard, J. A., et al. (2010).[2][3][4] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters, 12(9), 1944–1947.

-

Barnes-Seeman, D. (2012). The Role of Oxetanes in Drug Discovery.[1][2][3][5][6][7][8][9] Current Topics in Medicinal Chemistry.

Sources

- 1. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Georg Wuitschik - Google Scholar [scholar.google.com.au]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]

Application Note: Synthesis of Metabolically Stable Peptide Analogs with Tert-butyl 2-(3-aminooxetan-3-yl)acetate

This Application Note and Protocol Guide is designed for researchers utilizing Tert-butyl 2-(3-aminooxetan-3-yl)acetate to synthesize metabolically stable peptide analogs. It addresses the specific chemical challenges posed by the oxetane ring—steric hindrance and altered nucleophilicity—and provides validated workflows for incorporation and stability testing.

-amino acid precursor)Introduction: The Oxetane Advantage in Peptides

The incorporation of 3,3-disubstituted oxetanes into peptide backbones is a powerful strategy to overcome the two primary failure modes of peptide therapeutics: rapid proteolytic degradation and poor membrane permeability.

Tert-butyl 2-(3-aminooxetan-3-yl)acetate serves as a precursor to a

Key Mechanistic Benefits

-

Metabolic Shielding: The steric bulk of the quaternary C3 center and the ring structure prevent proteases (e.g., chymotrypsin, pepsin) from accessing the peptide bond for hydrolysis.

-

pKa Modulation: The electronegative oxygen in the oxetane ring inductively withdraws electron density, lowering the pKa of the 3-amino group to ~6.0–6.5 (compared to ~9.5 for typical amines). This reduces the energetic penalty of desolvation during membrane crossing.

-

Solubility: The oxetane oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility despite the lipophilic bulk.

Chemical Properties & Handling[1][2]

| Property | Specification |

| Compound Name | Tert-butyl 2-(3-aminooxetan-3-yl)acetate |

| Structure | Oxetane ring with -NH₂ and -CH₂COOtBu at position 3 |

| Molecular Weight | ~187.24 g/mol |

| Amine pKa | ~6.2 (Low nucleophilicity) |

| Stability | Stable to base (piperidine). Acid Sensitive: Prolonged exposure to strong anhydrous acid can cause ring opening. |

| Storage | -20°C, Desiccated. Hygroscopic amine. |

Critical Handling Note: Due to the reduced nucleophilicity of the amino group (caused by the inductive effect of the oxetane oxygen), standard peptide coupling protocols (e.g., DIC/HOBt) often fail or proceed slowly. High-efficiency coupling reagents (HATU, COMU) are mandatory.

Synthetic Strategy & Workflows

The synthesis involves two distinct phases:[1][2][3][4]

-

Building Block Activation: Converting the precursor into an Fmoc-protected free acid suitable for Solid Phase Peptide Synthesis (SPPS).

-

Peptide Assembly: Overcoming steric hindrance during coupling.

Workflow Diagram (DOT)

Caption: Workflow for converting the oxetane precursor into a synthesis-ready building block and subsequent peptide assembly.

Detailed Experimental Protocols

Protocol A: Preparation of Fmoc-Oxetane-OH Building Block

Objective: Convert the tert-butyl ester amine into an Fmoc-protected free acid for SPPS.

Reagents:

-

Tert-butyl 2-(3-aminooxetan-3-yl)acetate (1.0 eq)

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) (1.1 eq)

-

NaHCO₃ (2.5 eq)

-

Solvents: Water/Acetone (1:1), DCM, TFA.

Step-by-Step:

-

Fmoc Protection:

-

Dissolve the starting material in Water/Acetone (1:1 v/v) at 0.1 M concentration.

-

Add NaHCO₃ and stir until dissolved.

-

Add Fmoc-OSu slowly at 0°C. Warm to Room Temperature (RT) and stir for 4 hours.

-

Monitoring: Check TLC or LC-MS for disappearance of amine.

-

Workup: Acidify carefully to pH 4 with 1M HCl (do not go lower to protect oxetane). Extract with Ethyl Acetate (3x).[5] Dry over Na₂SO₄ and concentrate.

-

-

Selective Ester Hydrolysis (tBu Removal):

-

Dissolve the crude Fmoc-intermediate in DCM (5 mL/mmol).

-

Add TFA (Trifluoroacetic acid) to a final concentration of 50% (v/v).

-

CRITICAL: Stir for exactly 30-60 minutes . Do not leave overnight. 3,3-disubstituted oxetanes are relatively stable, but prolonged exposure to strong acid can degrade the ring.

-

Quench: Immediately evaporate volatiles under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA.

-

-

Purification:

-

Purify via flash column chromatography (Hexane/Ethyl Acetate with 0.1% Acetic Acid) to yield Fmoc-Oxetane-OH .

-

Protocol B: SPPS Incorporation (The "Difficult Coupling")

Objective: Couple the Fmoc-Oxetane-OH to the peptide chain, and couple the next amino acid to the sterically hindered oxetane amine.

Challenges:

-

Coupling the Oxetane Acid: The quaternary center at C3 creates steric bulk.

-

Coupling TO the Oxetane Amine: The amine is weakly nucleophilic (pKa ~6) and hindered.

Reagents:

-

Resin: Rink Amide or Wang Resin (Low loading ~0.3 mmol/g recommended).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - Collidine).

Step-by-Step:

-

Coupling Fmoc-Oxetane-OH to Resin:

-

Use 4.0 eq Fmoc-Oxetane-OH, 3.9 eq HATU, 8.0 eq DIPEA in DMF.

-

Reaction time: 2 hours at RT.

-

Note: Standard coupling is usually sufficient here.

-

-

Fmoc Removal:

-

Treat with 20% Piperidine in DMF (2 x 10 min).

-

Observation: The oxetane ring is completely stable to piperidine.

-

-

Coupling the Next Amino Acid (The Critical Step):

-

Problem: The oxetane amine is a poor nucleophile.

-

Solution: Use the HATU/HOAt system or COMU .

-

Cocktail: Amino Acid (5.0 eq) + HATU (5.0 eq) + HOAt (5.0 eq) + DIPEA (10 eq).

-

Conditions:

-

Option A (Microwave): 75°C for 10 minutes (Ensure max power is limited to avoid ring thermal stress, though 75°C is generally safe).

-

Option B (RT): Double coupling, 2 x 2 hours.

-

-

Validation: Perform a Chloranil test (Kaiser test may be inconclusive for hindered amines) to ensure coupling completion.

-

Protocol C: Global Deprotection & Cleavage

Objective: Release peptide from resin without destroying the oxetane.

Cocktail:

-

TFA (95%)

-

TIS (Triisopropylsilane) (2.5%)

-

Water (2.5%)

Procedure:

-

Cool the cleavage cocktail to 0°C before adding to the resin.

-

Add to resin and shake at RT for 2 hours maximum .

-

Precipitate in cold diethyl ether.

-

Note: The 3,3-disubstituted oxetane is generally stable to this duration of TFA exposure. Avoid "overnight" cleavage.

Validation: Metabolic Stability Assay

To confirm the utility of the oxetane modification, compare the analog against the native peptide.

Assay Conditions:

-

Matrix: Pooled Human Liver Microsomes (HLM) or Plasma.

-

Concentration: 1 µM peptide.

-

Timepoints: 0, 15, 30, 60, 120 min.

Protocol:

-

Pre-incubate HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 10 min.

-

Initiate reaction by adding NADPH regenerating system.

-

Add peptide (1 µM final).

-

At each timepoint, remove aliquot and quench in ice-cold Acetonitrile containing Internal Standard.

-

Centrifuge and analyze supernatant by LC-MS/MS.

-

Data Analysis: Plot ln(% remaining) vs. time. Calculate half-life (

).

Expected Result: The oxetane-modified peptide should show a significantly extended

References

-

Wuitschik, G., et al. (2010). Oxetanes as promising physicochemical and metabolic modules in drug discovery. Angewandte Chemie International Edition. Link

-

Burkhard, J. A., et al. (2010). Synthesis and structural analysis of 3,3-disubstituted oxetanes: Bioisosteres for gem-dimethyl groups. Journal of Organic Chemistry. Link

-

Bull, J. A., et al. (2016).[6] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

Stepan, A. F., et al. (2011).[2] Metabolism-directed design of oxetane-containing macrocyclic peptides. Journal of Medicinal Chemistry. Link

-

Bachem Technical Guides. (2024). Peptide Coupling Reagents: Guide to HATU and HOAt usage. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of Tert-butyl 2-(3-aminooxetan-3-yl)acetate with TFA

Welcome to the technical support center for the Boc deprotection of tert-butyl 2-(3-aminooxetan-3-yl)acetate using trifluoroacetic acid (TFA). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Boc deprotection is incomplete, even after standard reaction times. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete deprotection is a frequent hurdle. Several factors can contribute to this issue, ranging from reagent purity to substrate-specific challenges.

Underlying Causes:

-

Insufficient Acid Strength or Concentration: While TFA is a strong acid, its effective concentration can be diminished by basic functionalities within the substrate or impurities. The Boc deprotection mechanism is acid-catalyzed, and for some substrates, the reaction rate shows a second-order dependence on the acid concentration.[1][2]

-

Steric Hindrance: The tertiary carbon center of the oxetane ring, adjacent to the nitrogen, can create steric congestion, slowing the approach of TFA to the Boc group.[3]

-

Reaction Time and Temperature: Standard protocols (e.g., 1-4 hours at room temperature) may be insufficient for this particular substrate.[4][5]

Troubleshooting Workflow:

-

Increase TFA Concentration: A common starting point is a 1:1 (v/v) mixture of TFA in a solvent like dichloromethane (DCM).[6] If the reaction is sluggish, switching to neat (100%) TFA can often accelerate the process.[5]

-

Extend Reaction Time: Monitor the reaction closely using an appropriate analytical technique (see Question 2). Some challenging deprotections may require extended periods, even overnight stirring.[5]

-

Increase Temperature: Gentle warming of the reaction mixture can be effective. However, exercise caution as elevated temperatures can potentially compromise the integrity of the oxetane ring, although 3,3-disubstituted oxetanes generally exhibit good thermal stability.[5][7]

Question 2: How can I effectively monitor the progress of the deprotection reaction?

Answer:

Real-time monitoring is crucial for determining the reaction endpoint and avoiding unnecessary exposure to harsh acidic conditions.

Recommended Analytical Methods:

| Analytical Method | Principle & Key Indicators | Advantages | Disadvantages |

| Thin-Layer Chromatography (TLC) | Separation based on polarity. The product, a primary amine salt, is significantly more polar than the Boc-protected starting material and will have a lower Rf value.[1] Staining with ninhydrin is highly effective as it produces a distinct color with the newly formed primary amine. | Simple, rapid, and cost-effective for qualitative monitoring. | Can be less precise for quantitative analysis. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides separation and mass identification. Look for the disappearance of the starting material's mass peak and the appearance of the product's mass peak (M+H)+. | Offers precise quantification of starting material, product, and any side products.[1] | Requires more specialized equipment and time. |

| ¹H NMR Spectroscopy | Observes the chemical environment of protons. The most telling sign of complete deprotection is the disappearance of the characteristic singlet from the nine tert-butyl protons of the Boc group, typically found around 1.4 ppm. | Provides definitive structural confirmation of deprotection.[8] | The resulting TFA salt can sometimes cause peak broadening.[8] |

Question 3: I'm observing unexpected side products in my reaction mixture. What are they, and how can I prevent their formation?

Answer:

The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[1][9] This electrophile can alkylate nucleophilic sites on your molecule or react with other species present.

Potential Side Reactions and Solutions:

-

Alkylation of the Product: The newly formed primary amine can potentially be alkylated by the tert-butyl cation, although this is generally less common than alkylation of more nucleophilic residues.

-

Oxetane Ring Opening: While 3,3-disubstituted oxetanes are relatively stable under acidic conditions, prolonged exposure to strong acids like TFA at elevated temperatures could lead to ring-opening.[7][10][11][12] It's important to note that studies have shown 3,3-disubstituted oxetanes can be stable even at a pH of 1.[7] However, the presence of the adjacent acetate functionality might influence this stability.

-

Ester Hydrolysis: The tert-butyl ester is also acid-labile and will be cleaved under these conditions to form the corresponding carboxylic acid. This is an expected and often desired transformation.

Preventative Measures - The Role of Scavengers:

To mitigate side reactions from the tert-butyl cation, the use of scavengers is highly recommended.[4][13] Scavengers are reagents that trap the carbocation, preventing it from reacting with your desired product.[13]

| Scavenger | Function | Typical Concentration |

| Triisopropylsilane (TIS) | A very effective carbocation scavenger, reducing it to isobutane.[4] | 2.5 - 5% (v/v) |

| Water | Acts as a proton source and can quench the tert-butyl cation.[4] | 2.5 - 5% (v/v) |

| Thioanisole | Useful for protecting sulfur-containing residues, though less relevant for this specific substrate. | 5% (v/v) |

A common and effective general-purpose cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5).[9]

Question 4: What is the best way to work up the reaction and isolate the final product, 2-(3-aminooxetan-3-yl)acetic acid?

Answer:

The workup procedure depends on whether you want to isolate the free amine or its trifluoroacetate salt. The product is expected to be a zwitterionic and highly polar amino acid, which can present isolation challenges.

Protocol for Isolating the TFA Salt:

-

Removal of Volatiles: After confirming reaction completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[1]

-

Azeotropic Removal of Residual TFA: Residual TFA can be challenging to remove completely. Add a non-polar solvent like toluene or more DCM to the residue and re-concentrate.[5][6] Repeat this process 2-3 times.[1]

-

Precipitation: The TFA salt of the amino acid is often a solid. It can be precipitated by adding cold diethyl ether to the concentrated residue, followed by filtration.[1]

Protocol for Isolating the Free Amino Acid (Zwitterion):

-

Initial Concentration: Follow step 1 from the TFA salt isolation protocol.

-

Neutralization: If the product is soluble in an organic solvent like ethyl acetate, dissolve the residue and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.[1][6] However, given the expected high polarity of the product, it may have low solubility in common organic solvents.

-

Alternative for Water-Soluble Amines: If the product is water-soluble, an aqueous workup should be avoided if you wish to isolate the TFA salt.[6] For obtaining the free amine, using a basic ion-exchange resin can be an effective method to neutralize the TFA salt without introducing large amounts of water.[14]

Question 5: Is the oxetane ring stable under the strong acidic conditions of TFA?

Answer:

This is a critical consideration. The stability of the oxetane ring is highly dependent on its substitution pattern.[7][10]

-